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Compound of Interest

Compound Name: Kuraridin

Cat. No.: B1243758 Get Quote

An In-depth Technical Guide to Kuraridin (C26H30O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract
Kuraridin, a prenylated chalcone with the molecular formula C26H30O6, is a bioactive

compound predominantly isolated from the roots of Sophora flavescens.[1] This technical guide

provides a comprehensive overview of Kuraridin, focusing on its physicochemical properties,

diverse pharmacological activities, and underlying mechanisms of action. Special emphasis is

placed on its potent anti-melanogenic, antibacterial, and antiviral properties. The document

summarizes key quantitative data in structured tables and presents detailed experimental

protocols for assessing its biological effects. Furthermore, signaling pathways and experimental

workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for

research and development applications.

Physicochemical Properties
Kuraridin is classified as a flavonoid, a class of compounds known for a wide range of

biological activities.[2] It is typically sourced from the traditional Chinese medicinal plant Ku

Shen (Sophora flavescens).[2] Its structural and physical properties are essential for

understanding its pharmacokinetic and pharmacodynamic profiles.
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Property Value Source(s)

Molecular Formula C26H30O6 [2][3]

Molecular Weight ~438.5 g/mol

CAS Number 34981-25-4

IUPAC Name

(E)-1-[2,4-dihydroxy-6-

methoxy-3-[(2R)-5-methyl-2-

prop-1-en-2-ylhex-4-

enyl]phenyl]-3-(2,4-

dihydroxyphenyl)prop-2-en-1-

one

SMILES
CC(=CC--INVALID-LINK--

C(=C)C)C

Appearance Orange oil or crystalline solid

Melting Point 114-116 °C

Solubility

Soluble in ethanol and

dimethyl sulfoxide (DMSO);

limited solubility in water.

Pharmacological Activities and Mechanisms of
Action
Kuraridin exhibits a broad spectrum of biological activities, making it a compound of significant

interest for pharmaceutical and cosmetic applications.

Anti-Melanogenic Activity
Kuraridin is a highly potent inhibitor of melanogenesis, the process of melanin production. Its

efficacy surpasses that of kojic acid, a well-known tyrosinase inhibitor.

Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin synthesis. Kuraridin
demonstrates powerful inhibitory effects on both the monophenolase and diphenolase

activities of tyrosinase.
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Signaling Pathway Regulation: Kuraridin's anti-melanogenic effects are mediated through

the modulation of specific signaling cascades. It primarily acts on the c-KIT and endothelin

receptor type B (ETB-R) pathways. In the c-KIT pathway, Kuraridin directly targets KIT and

MAP2K1 (which encodes ERK1/2), leading to the phosphorylation and subsequent

degradation of the Microphthalmia-associated transcription factor (MITF). In the ETB-R

pathway, it acts on PRKCA (Protein Kinase C alpha) to suppress melanogenesis.
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Kuraridin's Anti-Melanogenic Signaling Pathways.
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Antibacterial and Antivirulence Activity
Kuraridin has demonstrated significant antibacterial properties, particularly against Methicillin-

Resistant Staphylococcus aureus (MRSA).

Growth Inhibition: It exhibits direct antibacterial effects against several MRSA strains.

Synergistic Effects: Kuraridin enhances the efficacy of conventional antibiotics such as

gentamicin, fusidic acid, and vancomycin when used in combination.

Antivirulence: At sub-inhibitory concentrations, Kuraridin reduces the pathogenicity of MRSA

by inhibiting key virulence factors. This includes significantly decreasing bacterial adhesion

to host cells (e.g., HaCaT keratinocytes) and inhibiting biofilm formation, a critical factor in

chronic infections.

Antiviral and Anti-inflammatory Activities
Antiviral: Kuraridin shows promising in vitro antiviral activity against reovirus. Its mechanism

involves the inhibition of viral replication and hemagglutination, which is the process of viral

attachment to red blood cells.

Anti-inflammatory: The compound exhibits anti-inflammatory effects by inhibiting

cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It also suppresses the production

of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, in bacterial toxin-

stimulated immune cells.

Summary of Biological Activities
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Activity Target/Model
Efficacy (IC50 /
MIC)

Source(s)

Anti-Tyrosinase
Monophenolase

activity
IC50: 0.16 μM

Anti-Tyrosinase Diphenolase activity
Ki: 0.27 μM

(Competitive)

PDE5 Inhibition

cGMP specific

phosphodiesterase

type 5

IC50: 0.64 μM

Antibacterial S. aureus KCTC 1621 MIC: 20 µg/mL

Antibacterial Various MRSA strains MIC: ~8 µg/mL

Antifungal
Candida albicans

ATCC 10231
MIC: 25 µg/mL

Key Experimental Protocols
The investigation of Kuraridin's bioactivity involves a series of standardized in vitro and cell-

based assays.
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General Workflow for Bioactivity Screening
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Workflow for Investigating Kuraridin's Bioactivity.

Tyrosinase Inhibition Assay (In Vitro)
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This protocol assesses the direct inhibitory effect of Kuraridin on mushroom tyrosinase activity.

Reagent Preparation: Prepare a stock solution of Kuraridin in DMSO. Prepare substrate

solutions of L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity) in

phosphate buffer (pH 6.8). Prepare a solution of mushroom tyrosinase in the same buffer.

Assay Procedure: In a 96-well plate, add phosphate buffer, varying concentrations of

Kuraridin, and the tyrosinase solution.

Initiation: Start the reaction by adding the substrate (L-tyrosine or L-DOPA).

Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Measure the

formation of dopachrome by monitoring the absorbance at ~475 nm at regular intervals using

a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of Kuraridin
relative to a control without the inhibitor. Determine the IC50 value by plotting inhibition

percentage against inhibitor concentration.

Cell-Based Melanin Content Assay
This assay quantifies the effect of Kuraridin on melanin production in cultured B16F10

melanoma cells.

Cell Culture: Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until

they reach 70-80% confluency.

Treatment: Seed cells in a culture plate. After 24 hours, treat the cells with a melanogenesis

stimulator (e.g., α-Melanocyte-stimulating hormone, α-MSH) and various non-toxic

concentrations of Kuraridin (determined previously by a cytotoxicity assay like MTT).

Incubation: Incubate the cells for 48-72 hours.

Cell Lysis: Wash the cells with PBS, then lyse them using a solution of NaOH (e.g., 1N

NaOH) containing DMSO, and heat at 80°C to dissolve the melanin.

Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader.

Normalize the melanin content to the total protein content of each sample, determined by a
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BCA or Bradford protein assay.

MRSA Biofilm Formation Assay
This protocol uses crystal violet staining to quantify the inhibition of MRSA biofilm formation.

Bacterial Culture: Grow MRSA strains in a suitable broth (e.g., Tryptic Soy Broth) overnight.

Treatment: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.

Add sub-inhibitory concentrations of Kuraridin (e.g., 1/8, 1/16 MIC). Include a control group

with no Kuraridin.

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

Staining: Carefully remove the planktonic (free-floating) bacteria and wash the wells with

PBS to remove any remaining non-adherent cells. Fix the biofilm with methanol, then stain

with 0.1% crystal violet solution for 15-20 minutes.

Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound

stain with an appropriate solvent (e.g., 33% acetic acid or ethanol). Measure the absorbance

at ~570 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Conclusion and Future Directions
Kuraridin (C26H30O6) is a multifunctional natural compound with well-documented

pharmacological potential. Its potent anti-melanogenic activity positions it as a promising

candidate for depigmenting agents in cosmetics and treatments for hyperpigmentation

disorders. Furthermore, its antibacterial and antivirulence properties, especially against

resistant pathogens like MRSA, highlight its potential as an adjunct to antibiotic therapy.

Future research should focus on preclinical and clinical trials to validate its efficacy and safety

in human subjects. Further investigation into its other mechanisms of action, such as its anti-

inflammatory and PTP1B inhibitory effects, could unveil new therapeutic applications. The

development of advanced analytical methods for its quantification in biological samples will

also be crucial for its progression as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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